5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H10BrNO3S2 and its molecular weight is 396.27. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
Research has shown that compounds similar to "5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide" have been synthesized and evaluated for their antiprotozoal activities. A study highlighted the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, which causes sleeping sickness and malaria, respectively (Ismail et al., 2004).
Antibacterial Activities
Another study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling, exploring their antibacterial activities against drug-resistant bacteria. The synthesized compounds, including analogs of the focal chemical, showed significant activity against resistant strains of A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This indicates the compound's potential as a template for developing new antibacterial agents (Siddiqa et al., 2022).
Crystal Structure Analysis
The structural properties of related compounds have been analyzed to understand their potential biological activities better. For example, the crystal structure analysis of similar furan-carboxamide derivatives revealed insights into their chemical behavior and interaction potentials, paving the way for their application in drug design and other scientific research areas (Galešić & Vlahov, 1990).
Photochemical Synthesis
Research into the photochemical synthesis of phenyl-2-thienyl derivatives from bromo- and iodo-thiophenes has implications for creating novel compounds with potential therapeutic or material science applications. Such studies demonstrate the versatility of the furan and thiophene scaffolds for synthesizing complex molecules (Antonioletti et al., 1986).
Mechanism of Action
This compound is a thiophene derivative . Thiophene derivatives are known to have a variety of biological effects and are used in medicinal chemistry . They are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
The synthesis of thiophene derivatives often involves reactions like the Gewald condensation , which is a reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Properties
IUPAC Name |
5-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S2/c16-13-4-2-11(20-13)15(19)17-7-10-1-3-12(22-10)14(18)9-5-6-21-8-9/h1-6,8H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZBXGMVIUXKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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